Cas no 76898-45-8 (Methyl (3S)-3-Hydroxyhexadecanoate)
Methyl (3S)-3-Hydroxyhexadecanoate Chemical and Physical Properties
Names and Identifiers
-
- HEXADECANOIC ACID, 3-HYDROXY-, METHYL ESTER, (S)-
- Methyl (3S)-3-Hydroxyhexadecanoate
- Hexadecanoic acid, 3-hydroxy-, methyl ester, (3S)-
- Methyl (S)-3-hydroxyhexadecanoate
- CHEBI:38246
- (3S)-3-Hydroxy-hexadecanoic Acid Methyl Ester; (S)-3-Hydroxy-hexadecanoic Acid Methyl Ester
- (S)-Methyl 3-hydroxyhexadecanoate
- YBTWUESFQWFDMR-INIZCTEOSA-N
- methyl (S)-3-hydroxypalmitate
- SCHEMBL8177768
- Q27117426
- starbld0037857
- 76898-45-8
-
- Inchi: 1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1
- InChI Key: YBTWUESFQWFDMR-INIZCTEOSA-N
- SMILES: C(OC)(=O)C[C@@H](O)CCCCCCCCCCCCC
Computed Properties
- Exact Mass: 286.25079494Da
- Monoisotopic Mass: 286.25079494Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 15
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 46.5Ų
Methyl (3S)-3-Hydroxyhexadecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M312778-50mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 50mg |
$ 471.00 | 2023-09-07 | ||
| TRC | M312778-100mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 100mg |
$ 913.00 | 2023-09-07 | ||
| TRC | M312778-250mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 250mg |
$ 2012.00 | 2023-09-07 |
Methyl (3S)-3-Hydroxyhexadecanoate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Methyl (3S)-3-Hydroxyhexadecanoate
Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8): An Overview of Its Structure, Properties, and Applications in Biomedical Research
Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8) is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedical research due to its unique structural properties and potential applications. This compound, also known as methyl 3-hydroxyhexadecanoate, is a derivative of hexadecanoic acid with a hydroxyl group at the C-3 position and a methyl ester at the carboxylic acid terminus. The presence of these functional groups imparts distinct chemical and biological characteristics, making it a valuable compound for various scientific investigations.
The chemical structure of Methyl (3S)-3-Hydroxyhexadecanoate is characterized by a long hydrocarbon chain with 16 carbon atoms, a hydroxyl group at the third carbon, and a methyl ester group at the carboxylic acid end. This structure provides the compound with both hydrophilic and hydrophobic properties, which are crucial for its solubility and reactivity in different environments. The stereochemistry of the compound, specifically the (3S) configuration, further influences its interactions with biological systems.
In recent years, Methyl (3S)-3-Hydroxyhexadecanoate has been studied extensively for its potential roles in lipid metabolism and signaling pathways. Research has shown that this compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation, such as acyl-CoA dehydrogenase and acetyl-CoA carboxylase. These enzymes play critical roles in energy metabolism and cellular homeostasis, making Methyl (3S)-3-Hydroxyhexadecanoate an important molecule for understanding metabolic disorders.
One of the key areas of research involving Methyl (3S)-3-Hydroxyhexadecanoate is its potential as a biomarker for various diseases. Studies have demonstrated that altered levels of this compound can be indicative of conditions such as obesity, diabetes, and cardiovascular disease. For instance, elevated levels of Methyl (3S)-3-Hydroxyhexadecanoate have been observed in patients with insulin resistance, suggesting its role as a potential biomarker for early detection and monitoring of metabolic syndrome.
Beyond its role in metabolism, Methyl (3S)-3-Hydroxyhexadecanoate has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. This property makes it a promising candidate for developing therapeutic agents to treat inflammatory diseases.
The synthesis of Methyl (3S)-3-Hydroxyhexadecanoate involves several steps, including the preparation of the corresponding alcohol from hexadecanoic acid through reduction reactions followed by esterification with methanol. The stereochemistry of the hydroxyl group is critical for the biological activity of the final product, necessitating careful control during synthesis to ensure the desired configuration.
In addition to its use in research, Methyl (3S)-3-Hydroxyhexadecanoate has potential applications in drug development. Its ability to modulate lipid metabolism and reduce inflammation suggests that it could be used as a lead compound for designing new drugs targeting metabolic disorders and inflammatory conditions. Preclinical studies have shown promising results, but further research is needed to fully understand its safety and efficacy in human subjects.
The environmental impact of Methyl (3S)-3-Hydroxyhexadecanoate is another area of interest. While it is not classified as a hazardous substance, its biodegradability and potential effects on aquatic ecosystems are important considerations for its industrial use. Studies have shown that this compound can be biodegraded by microorganisms under aerobic conditions, suggesting that it may have a lower environmental impact compared to other synthetic compounds.
In conclusion, Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8) is a versatile compound with significant potential in biomedical research and drug development. Its unique structural properties make it an important molecule for understanding lipid metabolism and inflammation, while its synthetic accessibility allows for further exploration in various scientific applications. As research continues to advance, it is likely that new insights into the biological functions and therapeutic applications of this compound will emerge.
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